2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one
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Overview
Description
2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with cyclohexyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of cyclohexylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-5-methylpyrimidin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.
2-Phenyl-5-ethylpyrimidin-4(1H)-one: Phenyl group instead of cyclohexyl.
2-Cyclohexyl-5-ethylpyrimidin-2(1H)-one: Different position of the substituents on the pyrimidine ring.
Uniqueness
2-Cyclohexyl-5-ethylpyrimidin-4(1H)-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The cyclohexyl group provides steric bulk, while the ethyl group can affect the compound’s electronic properties.
Biological Activity
2-Cyclohexyl-5-ethylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
CAS No. | Not specified |
Molecular Formula | C12H18N2O |
Molecular Weight | 206.29 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are crucial in cellular signaling and cancer progression.
- Antiviral Activity : Studies have highlighted its efficacy against viral infections, particularly through inhibition of viral RNA-dependent RNA polymerase (RdRp) activities, which are essential for viral replication.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Acute Myeloid Leukemia (AML) : The compound showed promising results against MV4-11 and MOLM13 cell lines, which carry FLT3 mutations, indicating a potential role as a targeted therapy in leukemia treatment .
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly against the Zika virus:
- Zika Virus Inhibition : A derivative of this compound demonstrated substantial inhibition of Zika virus replication by targeting the NS5 RdRp, showcasing its potential as an antiviral agent .
Case Studies and Research Findings
- FLT3 Inhibitor Studies : In a study focused on developing FLT3 inhibitors, modifications to the cyclohexyl substituent at the 4-position of pyrimidine derivatives were systematically analyzed. The findings indicated that certain structural configurations significantly enhanced potency against FLT3-driven AML cells .
- Antiviral Testing : Another research effort explored the antiviral potential of related compounds, revealing that those with cyclohexyl groups exhibited low nanomolar activity against HIV-1 by inhibiting both polymerase and RNase H functions .
Properties
CAS No. |
61442-55-5 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-cyclohexyl-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H18N2O/c1-2-9-8-13-11(14-12(9)15)10-6-4-3-5-7-10/h8,10H,2-7H2,1H3,(H,13,14,15) |
InChI Key |
ZFBSKBKEDHIKOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(NC1=O)C2CCCCC2 |
Origin of Product |
United States |
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